Kasugamycin hydrochloride

fire blight Erwinia amylovora antibiotic resistance

Choose Kasugamycin hydrochloride for targeted control of Magnaporthe oryzae, Erwinia amylovora, and Pseudomonas spp. Its exclusive mRNA-mimicry mechanism blocks 30S initiation, not elongation, circumventing streptomycin/kanamycin cross-resistance. To maximize field efficacy, combine with acidifying adjuvants to maintain pH ~5.1, and apply during low-UV periods to avoid the documented photodegradation loss of active concentration from 100 to 10-20 µg/mL after 3 photoperiods. Insist on ≥98% (HPLC) purity and blue-ice shipping to preserve stability.

Molecular Formula C14H26ClN3O9
Molecular Weight 415.82 g/mol
CAS No. 19408-46-9
Cat. No. B101748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKasugamycin hydrochloride
CAS19408-46-9
Synonyms3-O-(2-amino-4((carboxyiminomethyl)amino)-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl)-D-chiroinositol
kasugamycin
kasugamycin hydrochloride
kasugamycin monohydrochloride
kasugamycin, phosphate salt
kasugamycin, sulfate salt
Molecular FormulaC14H26ClN3O9
Molecular Weight415.82 g/mol
Structural Identifiers
SMILESCC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl
InChIInChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1
InChIKeyZDRBJJNXJOSCLR-YZKQBBCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1X10+6 mg/L at 25 °C /Miscible/ (est)

Kasugamycin Hydrochloride Procurement Specifications and Technical Baseline


Kasugamycin hydrochloride (CAS: 19408-46-9) is a unique aminoglycoside antibiotic isolated from Streptomyces kasugaensis, distinguished from other aminoglycosides by its specific inhibition of translation initiation at the 30S ribosomal subunit via mRNA nucleotide mimicry [1] rather than elongation inhibition. This compound is supplied as the hydrochloride salt (molecular weight 415.82, purity ≥90%) with freely soluble aqueous formulation , primarily employed as an agricultural bactericide/fungicide for crop protection against pathogens including Magnaporthe oryzae (rice blast), Erwinia amylovora (fire blight), and various Pseudomonas and Xanthomonas species [2].

Critical Formulation and Activity Differences Between Kasugamycin Hydrochloride and Common Alternatives


Generic substitution among agricultural aminoglycosides or bactericides is not technically justified due to fundamentally divergent mechanisms of action, differential resistance profiles, and distinct environmental stability characteristics. Kasugamycin hydrochloride's unique inhibition of translation initiation (versus elongation or misreading by streptomycin/kanamycin) [1] directly impacts cross-resistance patterns—kasugamycin-resistant bacterial strains typically remain sensitive to streptomycin [2], and vice versa. Furthermore, kasugamycin exhibits medium pH-dependent activity (significantly higher efficacy at pH 5.1 than pH 7.3) [3] and is susceptible to photodegradation that reduces active concentration from 100 μg/ml to 10-20 μg/ml after three 16-hour photoperiods [4]. These compound-specific parameters render empirical substitution without verification of formulation, application timing, and pH conditions a source of unpredictable field performance and resistance management failure.

Kasugamycin Hydrochloride Quantitative Differentiation Evidence for Procurement Decisions


Kasugamycin vs. Streptomycin: Fire Blight Population Reduction Equivalence Without Resistance Cross-Over

In direct head-to-head orchard trials, kasugamycin achieved statistically equivalent reductions in E. amylovora populations on apple flower stigmas compared to streptomycin, reducing bacterial populations by 4-5 log CFU/flower over a 4-5 day period during two of three experimental seasons [1]. Crucially, kasugamycin-resistant E. amylovora isolates (7 identified in 2024 WA orchards) carry ksgA gene mutations that confer resistance/tolerance to kasugamycin but these strains typically remain sensitive to streptomycin [2], while streptomycin-resistant strains (prevalent in Michigan orchards) remain susceptible to kasugamycin [3], demonstrating orthogonal resistance mechanisms that support rotational use strategies.

fire blight Erwinia amylovora antibiotic resistance

Kasugamycin vs. Oxytetracycline: Superior Pre- and Post-Infection Activity at 100 mg/L

In comparative field studies on pear fire blight management, kasugamycin at 100 mg/liter demonstrated similar or higher pre- and post-infection activity than the industry standard oxytetracycline [1]. Baseline sensitivity testing of 376 E. amylovora isolates from California revealed mean kasugamycin inhibitory values for ≥95% growth inhibition at 18.5 mg/liter, with a range from 6.9 to 46.7 mg/liter [2]. Notably, oxytetracycline showed more variable field performance, with reductions in E. amylovora populations observed during only one of three experimental seasons, and disease incidence was significantly higher for oxytetracycline-treated flowers compared to kasugamycin during 2 of 3 years [3].

fire blight pear protection bactericide efficacy

Kasugamycin vs. Blasticidin S: Shared Peptide Transporter Entry Without Chemical Structure Cross-Resistance

Kasugamycin and blasticidin S, both used for rice blast control (Magnaporthe oryzae), enter bacterial cells through shared peptide ABC-importers (Opp and Dpp systems) [1]. However, despite sharing uptake transporters, there is no cross-resistance relationship between the two compounds due to their chemically distinct structures [2]. A chemical-genomic screen in E. coli K-12 demonstrated that deletions of dipeptide permease (dpp) and oligopeptide permease (opp) operon genes confer increased resistance to both compounds, confirming overlapping entry pathways [3]. Critically, MIC correlation studies in Pyricularia oryzae isolates revealed no cross-resistance between kasugamycin and blasticidin S, with independent resistance development pathways [4].

rice blast antibiotic uptake resistance mechanisms

Kasugamycin vs. Kanamycin: Differential Inhibition of 30S Initiation Complex Formation

Mechanistic studies demonstrate that kasugamycin, kanamycin, and gentamicin all inhibit 30S initiation complex formation on f2 RNA, whereas streptomycin does not [1]. However, critical mechanistic divergence exists: kasugamycin specifically blocks the fMet-tRNA-stimulated binding of f2 RNA to the 30S ribosomal subunit, whereas kanamycin and gentamicin do not [2]. This differential activity is further substantiated by binding studies showing that kasugamycin binds to 70S ribosomes in a 1:1 molar ratio, and this binding is not significantly affected by the presence of kanamycin or gentamicin [3]. The 3.35-Å crystal structure of kasugamycin bound to the 30S ribosomal subunit reveals that it mimics mRNA nucleotides and destabilizes tRNA binding through a mechanism distinct from kanamycin's elongation inhibition [4].

mechanism of action translation initiation ribosome binding

Kasugamycin Hydrochloride vs. Streptomycin: Differential Resistance Risk Classification and Fitness Costs

Resistance risk classification differs between kasugamycin and streptomycin, with the Fungicide Resistance Action Committee (FRAC) designating streptomycin resistance risk as 'high' and kasugamycin resistance risk as 'medium' [1]. Laboratory selection experiments demonstrate that spontaneous resistance development in E. amylovora to kasugamycin at 250 or 500 ppm was not observed when cells were directly plated on high-concentration antibiotic medium, although exposure to increasing concentrations (starting at 25 μg/ml) eventually selected for resistance at 150 μg/ml [2]. Crucially, all kasugamycin-resistant mutants (with ksgA gene mutations) exhibited reduced growth rate in vitro and decreased virulence in immature pear fruit, indicating a significant fitness cost that limits resistance spread [3]. In contrast, streptomycin-resistant strains typically show no such fitness penalty, contributing to their higher resistance risk classification [4].

resistance management FRAC classification fitness cost

Kasugamycin Hydrochloride: Optimal Deployment Scenarios for Research and Agricultural Use


Streptomycin-Resistant Fire Blight Orchard Management

In orchards with confirmed streptomycin-resistant Erwinia amylovora populations (e.g., Michigan regions), kasugamycin hydrochloride at 100 mg/L provides statistically equivalent blossom blight control efficacy while avoiding cross-resistance [1]. The compound's resistance mechanism is orthogonal to streptomycin, with resistant strains harboring ksgA gene mutations that do not confer streptomycin cross-resistance [2]. This scenario supports kasugamycin as a primary rotational partner with oxytetracycline or as a stand-alone treatment where streptomycin resistance is documented.

Rice Blast Control Programs Requiring No Cross-Resistance to Blasticidin S

For Magnaporthe oryzae (rice blast) management in regions with historical blasticidin S usage, kasugamycin hydrochloride offers effective control (MIC <20 μg/ml for mycelia formation inhibition) [1] without cross-resistance concerns [2]. Despite shared peptide ABC-transporter entry pathways, the compounds' chemically distinct structures and independent resistance determinants allow rotational or alternating use without accelerating resistance development. This scenario is particularly relevant in Asian rice-producing regions where both compounds are registered.

Research Studies Requiring Selective Translation Initiation Inhibition

Kasugamycin hydrochloride uniquely inhibits translation initiation by direct competition with initiator tRNA and mRNA nucleotide mimicry, whereas kanamycin and gentamicin inhibit elongation, and streptomycin causes miscoding [1]. This mechanistic specificity at 30S ribosomal subunit initiation complex formation (blocking fMet-tRNA-stimulated f2 RNA binding) [2] makes kasugamycin the preferred tool compound for dissecting translation initiation pathways in bacterial and eukaryotic systems. The 3.35-Å crystal structure of kasugamycin bound to the 30S subunit provides structural context unavailable for other aminoglycosides.

Acidified Spray Programs for Enhanced Fire Blight Control

Field trials from 2017-2021 demonstrate that acidifying kasugamycin spray suspensions significantly enhances fire blight control efficacy in apple and pear orchards [1]. Given that kasugamycin activity is significantly higher at pH 5.1 than pH 7.3 [2], procurement specifications should include compatibility with acidifying adjuvants or pre-formulated acidified products. This scenario is critical for maximizing field performance given kasugamycin's documented photodegradation vulnerability (active concentration reduction from 100 μg/ml to 10-20 μg/ml after three 16-hour photoperiods) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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